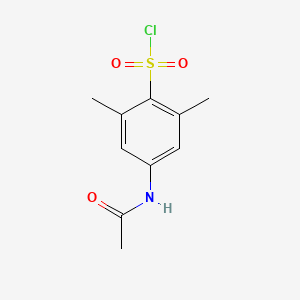

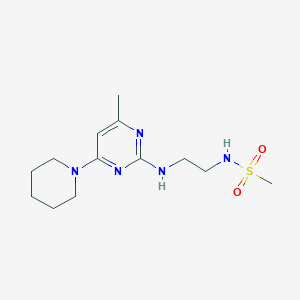

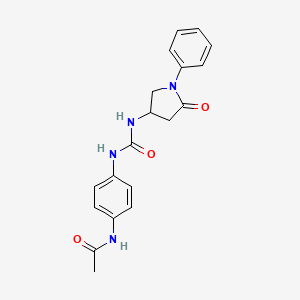

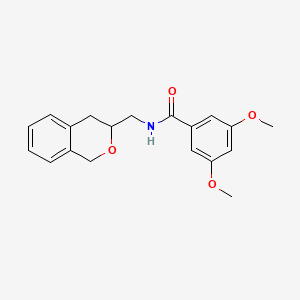

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, key intermediates and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H17N3O/c1-9-7-11(13-10(8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide:

Anticancer Research

This compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. The piperidine and pyrimidine moieties are known to interact with various cellular targets, potentially leading to apoptosis in cancer cells . Research has focused on its efficacy against different cancer types, including lung and breast cancer.

Antiviral Applications

The compound’s structure suggests it could be effective against certain viral infections. Piperidine derivatives have been studied for their antiviral properties, particularly against viruses like HIV and hepatitis C . The presence of the pyrimidine ring enhances its ability to interfere with viral replication processes.

Neuroprotective Agents

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier and interact with neural receptors is a significant advantage in this field.

Antimicrobial and Antifungal Uses

The compound has demonstrated antimicrobial and antifungal activities, making it useful in developing new antibiotics and antifungal medications . Its mechanism involves disrupting the cell membrane integrity of bacteria and fungi, leading to cell death.

Anti-inflammatory Agents

Studies have shown that this compound can act as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation . This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antipsychotic and Antidepressant Uses

The compound’s structure allows it to interact with neurotransmitter systems in the brain, suggesting potential applications as an antipsychotic or antidepressant. Its ability to modulate serotonin and dopamine pathways is particularly noteworthy.

These applications highlight the versatility and potential of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide in various fields of scientific research. Each application is backed by ongoing studies aiming to harness its unique chemical properties for therapeutic benefits.

IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Piperidine nucleus in the field of drug discovery | Future Journal of Pharmaceutical Sciences Piperidine nucleus in the field of drug discovery | Future Journal of Pharmaceutical Sciences IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Piperidine nucleus in the field of drug discovery | Future Journal of Pharmaceutical Sciences : IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Piperidine nucleus in the field of drug discovery | Future Journal of Pharmaceutical Sciences

Mechanism of Action

Target of Action

Compounds with similar structures, such as imatinib , are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through numerous hydrogen bonds . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Biochemical Pathways

Similar compounds like imatinib are known to inhibit the tyrosine kinase pathway . This inhibition can lead to a decrease in the activation of proteins involved in signal transduction cascades, thereby affecting cellular functions such as cell growth and division .

Result of Action

Based on the known actions of similar compounds, it can be inferred that the inhibition of tyrosine kinases could lead to a decrease in the activation of proteins involved in signal transduction cascades, thereby affecting cellular functions such as cell growth and division .

properties

IUPAC Name |

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O2S/c1-11-10-12(18-8-4-3-5-9-18)17-13(16-11)14-6-7-15-21(2,19)20/h10,15H,3-9H2,1-2H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAKOEBUWPFBJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2421378.png)

![N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2421383.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2421387.png)